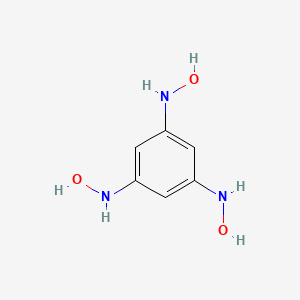
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine is an organic compound that belongs to the class of trihydroxybenzenes It features three hydroxyl groups and three amine groups substituted onto a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine typically involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One common method is the hydrolysis of trinitrobenzene, which involves the reduction of nitro groups to amine groups followed by hydrolysis to introduce hydroxyl groups .
Industrial Production Methods
Industrial production of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine may involve large-scale hydrolysis processes using benzene-1,3,5-triamine as a starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl and amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted benzenes, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure with three hydroxyl groups but lacks amine groups.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups in different positions.
Pyrogallol (Benzene-1,2,3-triol): Contains three hydroxyl groups in adjacent positions.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
98096-07-2 |
|---|---|
Fórmula molecular |
C6H9N3O3 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
N-[3,5-bis(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3,7-12H |
Clave InChI |
IPDKLSQVXNXUQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1NO)NO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


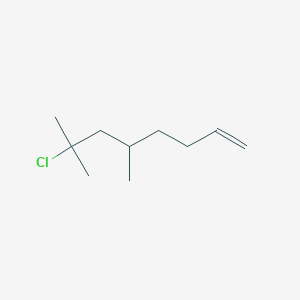

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
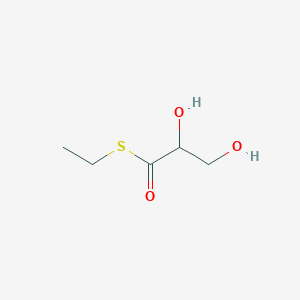
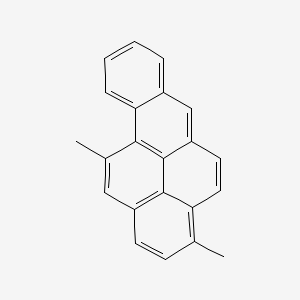
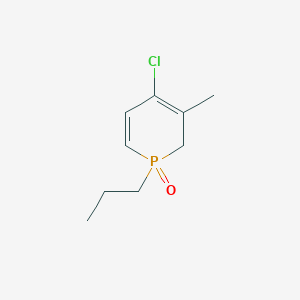
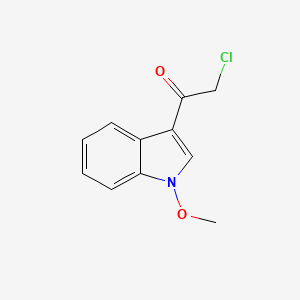


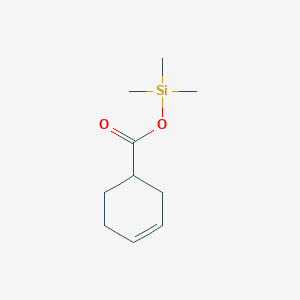
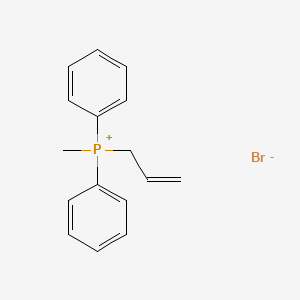
methanone](/img/structure/B14325893.png)


